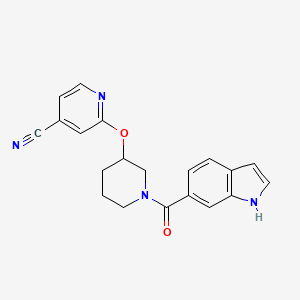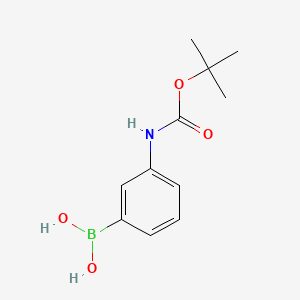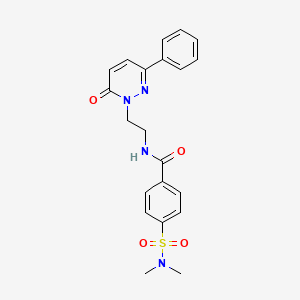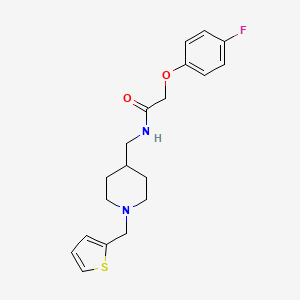![molecular formula C22H21N5O3S B2421840 7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872695-88-0](/img/structure/B2421840.png)
7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine derivative . Pyrimido[4,5-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy . For example, the 1H NMR spectrum (600 MHz, CDCl3) of a similar compound showed peaks at 2.75 ppm (3H, s, CH3), 4.91 ppm (1H, d, J = 3.2, CH2), 5.21 ppm (1H, d, J = 3.2, CH2), 7.19 ppm (1H, dd, J = 4.8, J = 3.4, H-4 Het), 7.46–7.52 ppm (3H, m, H Ar), 7.68 ppm (1H, d, J = 4.8, H-5 Het), and 8.03 ppm (1H, d, J = 3.4, H-3 Het) .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Molecular Structures and Crystal Structures
Studies on similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione compounds have revealed varied molecular structures leading to different crystal structures. For example, 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione shows paired C-H...O hydrogen bonds forming centrosymmetric dimers linked into chains by pi-pi stacking interactions (Trilleras et al., 2009).
Facile Synthesis Techniques
Efficient synthesis methods for similar pyrimido[4,5-d]pyrimidinones have been developed. For instance, a facile procedure for synthesizing 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine2,4(1H,3H)-diones from 6-amino-5-arylideneamino-1,3-dimethyluracils has been described, showcasing a method for constructing such compounds (Taghavi-Moghadam et al., 1999).
Chemical Reactions and Transformations
Chemical reactions and transformations of similar compounds have been studied extensively. For example, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia, showing a range of reactivity and product formation, including the formation of 7-amino derivatives (Gulevskaya et al., 1994).
Novel Synthesis Methods
Innovative synthesis methods for pyridine-pyrimidines have been developed. An example includes the synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via a three-component reaction using aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles (Rahmani et al., 2018).
Future Directions
Pyrimidines and their derivatives have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could involve detailed structure-activity relationship (SAR) analysis to provide clues for the synthesis of these novel compounds .
properties
IUPAC Name |
7-(4-ethoxyphenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-4-30-16-9-7-15(8-10-16)18-24-19-17(21(28)27(3)22(29)26(19)2)20(25-18)31-13-14-6-5-11-23-12-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOFUDDNXQIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC4=CN=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)
![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)

![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)

![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)